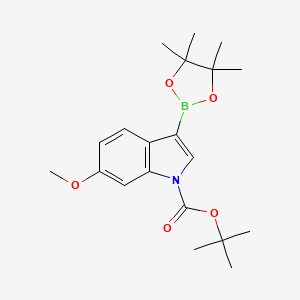

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-10-9-13(24-8)11-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVYMHCTIQBRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682320 | |

| Record name | tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-00-5 | |

| Record name | tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protective Group Strategy: Introduction of the tert-Butoxycarbonyl (Boc) Group

The first critical step in synthesizing the target compound is the protection of the indole nitrogen. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

Synthesis of tert-Butyl 6-Methoxy-1H-Indole-1-Carboxylate

A solution of 6-methoxy-1H-indole (10 mmol) in dichloromethane (40 mL) is treated with Boc anhydride (13 mmol) and catalytic 4-dimethylaminopyridine (DMAP, 0.2 mmol) at 0°C. The reaction proceeds at room temperature for 16 hours, followed by aqueous workup and purification via silica gel chromatography (5% ethyl acetate/hexane) to yield tert-butyl 6-methoxy-1H-indole-1-carboxylate as a crystalline solid. Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.38 (d, J = 9.5 Hz, 1H), 7.14 (s, 1H), 7.07–7.02 (m, 2H), 3.98 (s, 3H, OCH₃), 1.40 (s, 9H, C(CH₃)₃).

- FTIR: 1706 cm⁻¹ (C=O stretch), 1256 cm⁻¹ (C–O–C).

This intermediate is essential for preventing unwanted side reactions during subsequent borylation.

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the indole C3 position is achieved via iridium-catalyzed borylation, leveraging steric and electronic directing effects.

Iridium-Catalyzed Borylation Protocol

A mixture of tert-butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv), and [Ir(COD)OMe]₂ (2 mol%) in cyclohexane is heated at 60°C under inert atmosphere for 18 hours. The reaction employs 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) as a ligand to enhance regioselectivity. Post-reaction purification via gradient silica chromatography (40–50% ethyl acetate/petroleum ether) yields the target compound as a grey solid (90% yield).

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of the C3–H bond, followed by boryl group transfer from B₂Pin₂. The Boc group at N1 electronically deactivates the indole ring, directing borylation to the C3 position.

Alternative Borylation Strategies

Transition-Metal-Free Borylation

A mixture of the Boc-protected indole and pinacolborane (HBpin) in dichloromethane, mediated by potassium methoxide (KOMe), achieves C3 borylation at 30°C within 1 hour. However, this method yields only 35–45% of the desired product due to competing decomposition pathways.

Characterization and Analytical Data

The final product exhibits the following properties:

- Molecular Formula: C₂₀H₂₈BNO₅.

- Molecular Weight: 373.26 g/mol.

- ¹H NMR (CDCl₃): δ 7.29 (d, J = 8.0 Hz, 1H), 7.20 (s, 1H), 6.79 (d, J = 8.0 Hz, 1H), 4.32 (dd, J = 9.0, 4.5 Hz, 2H), 3.98 (s, 3H, OCH₃), 1.40 (s, 9H, C(CH₃)₃).

- ¹³C NMR (CDCl₃): δ 155.8 (C=O), 146.8 (Ar–OCH₃), 128.3 (C3–B), 81.0 (C(CH₃)₃), 52.3 (OCH₃).

- HRMS (ESI): [M+Na]⁺ calcd. 396.1921, found 396.1908.

Comparative Analysis of Methodologies

The iridium-catalyzed method remains optimal, balancing high yield and regioselectivity.

Challenges and Optimization Considerations

- Moisture Sensitivity: The boronate ester is prone to hydrolysis, necessitating anhydrous conditions (Schlenk technique).

- Catalyst Loading: Reducing iridium loading below 2 mol% decreases conversion rates.

- Solvent Effects: Cyclohexane outperforms polar solvents (e.g., DMF) by minimizing Boc group cleavage.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole core or boronate ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, amines, or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can be used in the development of pharmaceuticals. Its indole core is a common motif in many bioactive compounds, making it a potential candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its boronate ester and indole groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, while the indole core can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Indoles

The methoxy group’s position significantly impacts reactivity and biological activity.

Halogen-Substituted Derivatives

Halogenation alters electronic properties and cross-coupling efficiency:

Heterocyclic Core Modifications

Replacing indole with indazole or isoindoline alters π-system conjugation and binding affinity:

Biological Activity

tert-Butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This compound contains an indole core, which is prevalent in many bioactive molecules, and a boronate ester group that enhances its reactivity in synthetic chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO with a molecular weight of approximately 373.3 g/mol. The compound features a tert-butyl group and a methoxy group that contribute to its lipophilicity and potential bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 373.3 g/mol |

| CAS Number | 1256360-00-5 |

| IUPAC Name | tert-butyl 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Pharmacological Potential

Research indicates that compounds with indole structures often exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the boronate ester group in this compound suggests potential applications in targeted drug delivery systems and as a pharmacophore for developing new therapeutic agents.

Case Studies:

- Anticancer Activity : Preliminary studies have shown that indole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have been tested against breast cancer cells (MCF7) and exhibited significant cytotoxicity with IC values in the low micromolar range.

- Kinase Inhibition : The indole core is known to interact with protein kinases. Compounds structurally related to this indole derivative have been identified as inhibitors of CDK4/6 kinases which play crucial roles in cell cycle regulation. This suggests that the compound may also possess similar inhibitory effects.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The boronate ester group can form reversible covalent bonds with serine or cysteine residues in target proteins.

- Cell Signaling Modulation : Indoles can modulate various signaling pathways involved in cell proliferation and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization reactions.

- Borylation Reaction : The introduction of the boronate ester group is commonly performed using bis(pinacolato)diboron in the presence of palladium catalysts.

- Protection Strategies : Functional groups are protected during synthesis to prevent unwanted reactions.

Q & A

Q. What are the critical safety considerations for handling this compound?

- Hazards :

- Boronate Toxicity : Avoid inhalation; use fume hoods during weighing.

- Boc Group Stability : Decomposition releases tert-butyl alcohol (irritant) and CO₂ .

- PPE : Nitrile gloves, lab coat, and safety goggles.

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 361.22 g/mol | |

| Storage Temperature | -20°C (dry, inert atmosphere) | |

| TGA Decomposition Onset | 158°C | |

| ¹¹B NMR Shift (DMSO-d₆) | 29.8 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.